N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
描述
N⁴-(1,3-Benzodioxol-5-yl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a 1,3-benzodioxol-5-yl substituent at the N⁴ position and a 3-methoxypropyl group at N⁶.
属性
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-29-11-5-10-23-22-26-20(25-15-8-9-18-19(12-15)31-14-30-18)17-13-24-28(21(17)27-22)16-6-3-2-4-7-16/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYMPGPPSVJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a pyrazolo[3,4-d]pyrimidine core with substituents that influence its biological properties. The presence of the benzodioxole moiety is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their inhibitory effects on Src kinase, a critical player in cancer cell proliferation and survival.
Case Study: Src Kinase Inhibition
A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their Src kinase inhibitory activities. The compound demonstrated a notable IC50 value indicating effective inhibition of Src kinase activity. This inhibition correlates with reduced cell viability in cancer cell lines such as MDA-MB-468 and T-47D. Specifically, one derivative exhibited an increase in apoptosis by 18.98-fold compared to controls and significantly elevated caspase-3 levels by 7.32-fold in MDA-MB-468 cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Benzodioxole | Increases interaction with kinase targets |
| Methoxypropyl | Enhances solubility and bioavailability |
| Phenyl group | Improves binding affinity to target enzymes |
Enzyme Inhibition
In addition to anticancer activity, compounds in this class have been shown to inhibit various enzymes involved in cancer progression. The inhibition of protein tyrosine kinases (PTK) has been a focal point of research.
Example of Enzyme Inhibition
A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited PTK activity by disrupting the phosphorylation of substrates essential for signaling pathways that promote tumor growth. The results indicated that compounds could effectively reduce phosphorylation levels in vitro, demonstrating their potential as therapeutic agents against cancers driven by aberrant kinase activity .
相似化合物的比较
Target Compound
- N⁴ Substituent : 1,3-Benzodioxol-5-yl (electron-rich bicyclic system).
- N⁶ Substituent : 3-Methoxypropyl (polar, flexible chain).
- Core Modification : 1-Phenyl group at position 1.
Analog 1 : N⁴-(3,4-Dimethylphenyl)-N⁶-(3-Methoxypropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- N⁴ Substituent : 3,4-Dimethylphenyl (hydrophobic, sterically bulky).
Analog 2 : N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- N⁴ Substituent : 3-Chloro-4-methylphenyl (electron-withdrawing Cl enhances stability; methyl adds hydrophobicity).
- N⁶ Substituent : Ethyl (shorter chain, lower solubility).
- Core Modification : 1-Methyl group instead of phenyl, reducing aromatic interactions .
Physicochemical Properties
Structural and Conformational Insights
- Ring Puckering : The 1,3-benzodioxol group in the target compound may induce unique puckering in the pyrazolo-pyrimidine core, as described by Cremer and Pople’s generalized puckering coordinates . This could enhance binding to planar active sites compared to the flatter 3,4-dimethylphenyl analog.
- Crystallography : SHELX refinement () of related compounds suggests that methoxypropyl chains adopt gauche conformations, optimizing hydrophobic interactions without steric clash .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N⁴-(1,3-benzodioxol-5-yl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodology : The synthesis involves multi-step reactions, including:
Condensation : Reaction of a pyrazolo[3,4-d]pyrimidine core with 1,3-benzodioxol-5-amine under anhydrous acetonitrile or DMF, using triethylamine as a catalyst .
Substitution : Introduction of the 3-methoxypropyl group via alkylation with 3-methoxypropyl chloride in ethanol at reflux .
Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity .
- Key Parameters : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of amines to halides significantly influence yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, pyrimidine NH at δ 8.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C-O-C in benzodioxole at 1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 487.18) .
Q. How is preliminary biological activity assessed for this compound?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Compare activity with structurally related pyrazolo[3,4-d]pyrimidine derivatives to establish baseline efficacy .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or differences in cell line genetic backgrounds .
- Resolution Strategies :
- Standardized Protocols : Use uniform assay buffers (e.g., 10 mM MgCl₂, 1 mM DTT) .
- Structural Analog Comparison : Test activity of analogs with modified substituents (e.g., replacing 3-methoxypropyl with cyclopropyl) to isolate pharmacophoric groups .
Q. What computational methods are effective for predicting binding affinity to target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .
- QSAR Models : Train models on pyrazolo[3,4-d]pyrimidine datasets to predict IC₅₀ values .
Q. What strategies improve regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific N-H sites before electrophilic substitution .
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during multi-step syntheses .
Q. How can stability under physiological conditions be evaluated?
- Accelerated Degradation Studies :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (0.3%) and analyze by LC-MS for oxidation byproducts (e.g., N-oxide formation) .
- Plasma Stability : Assess half-life in human plasma using ultracentrifugation and LC-MS quantification .
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